molecular formula C6H4F3NO2 B6223270 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid CAS No. 2763777-71-3

1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B6223270
CAS No.: 2763777-71-3
M. Wt: 179.1
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Description

1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves the introduction of a trifluoromethyl group into a pyrrole ring. One common method is the radical trifluoromethylation of pyrrole derivatives. This process often employs reagents such as trifluoromethyl iodide (CF₃I) and a radical initiator under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid
  • 1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid
  • 1-(Trifluoromethyl)-1H-pyrrole-4-carboxylic acid

Uniqueness

1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the design of molecules with tailored biological activities and physicochemical properties .

Properties

CAS No.

2763777-71-3

Molecular Formula

C6H4F3NO2

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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